molecular formula C10H20O2 B7767074 8-Methylnonanoic acid CAS No. 26403-17-8

8-Methylnonanoic acid

Cat. No.: B7767074
CAS No.: 26403-17-8
M. Wt: 172.26 g/mol
InChI Key: OAOABCKPVCUNKO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 8-Methylnonanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert this compound into other oxidized products.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms in the molecule can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: 8-Methylnonanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 8-methylnonanoic acid involves its role as a metabolic modulator. In adipocytes, it has been shown to activate AMP-activated protein kinase (AMPK), which suppresses lipogenic processes and enhances glucose uptake . This modulation of energy metabolism is believed to contribute to the health benefits associated with the compound.

Comparison with Similar Compounds

    Nonanoic acid: A straight-chain fatty acid with similar properties but lacks the methyl branching.

    Decanoic acid: Another straight-chain fatty acid with a longer carbon chain.

    Isodecanoic acid: Often used interchangeably with 8-methylnonanoic acid but may have slight structural differences.

Uniqueness: this compound is unique due to its methyl branching, which imparts distinct chemical and physical properties compared to straight-chain fatty acids. This branching can influence its reactivity and interactions with biological molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

8-methylnonanoic acid
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InChI

InChI=1S/C10H20O2/c1-9(2)7-5-3-4-6-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOABCKPVCUNKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
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DSSTOX Substance ID

DTXSID1067207
Record name Isodecanoic acid
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Molecular Weight

172.26 g/mol
Source PubChem
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Physical Description

Clear liquid; [ExxonMobil MSDS]
Record name Isodecanoic acid
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CAS No.

5963-14-4, 26403-17-8
Record name 8-Methylnonanoic acid
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Record name Isodecanoic acid
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Record name Isodecanoic acid
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Record name 8-methylnonanoic acid
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Record name ISODECANOIC ACID
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Record name 8-METHYLNONANOIC ACID
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Synthesis routes and methods

Procedure details

From the obtained ethyl 8-methylnonanoate, 19.20 g was dissolved in ethanol (72.0 ml) and 2M NaOH aqueous solution (72.0 ml) was slowly added at 0° C. (ice bath). The mixture was heated with stirring using an oil bath at 60° C. for 1 hour, the reaction vessel was returned to room temperature and ethanol was evaporated under reduced pressure. 2M NaOH (30 ml) and water (30 ml) were added to the solution, and the solution was washed with tert-butyl methyl ether (100 ml). The aqueous layer was washed with tert-butyl methyl ether (100 ml) once again. The aqueous layer was carefully acidified with 2M HCl aqueous solution (150 ml), and the mixture was extracted twice with heptane (150 ml). The combined heptane layer was washed with water (100 ml) and then saturated brine (100 ml), dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give 8-methylnonanoic acid (15.9 g, crude yield 96.6%) as a crude product of a pale-yellow oil. As a result of the GCMS analysis, it contained structurally unidentified impurities A (0.01%), B (0.03%), C (0.04%), and D (0.07%), and the purity of 8-methylnonanoic acid was 99.6%.
Quantity
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72 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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